5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde
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Description
5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde is a chemical compound with the molecular formula C11H7BrO2S . It has an average mass of 283.141 Da and a mono-isotopic mass of 281.934998 Da . It is commonly used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a bromophenyl group via a sulfur atom . The exact structural details are not available in the search results.Scientific Research Applications
Dehydration of D-Fructose to 5-Hydroxymethyl-2-furaldehyde : Nakamura and Morikawa (1980) studied the dehydration of D-fructose under mild conditions using a strong acidic ion-exchange resin, leading to the production of 5-hydroxymethyl-2-furaldehyde. This research is significant for understanding the chemical transformations of related compounds (Nakamura & Morikawa, 1980).
Metabolic Activation of 5-Hydroxymethyl-2-furaldehyde : Lee et al. (1995) explored how 5-hydroxymethyl-2-furaldehyde, a common food contaminant, can be metabolically activated through sulfonation. This study highlights the compound's mutagenic potential in the presence of certain metabolic conditions (Lee et al., 1995).
Separation and Determination in Fruit Juices : The study by Corradini and Corradini (1992) demonstrated the use of micellar electrokinetic capillary chromatography for separating and determining 5-hydroxymethyl-2-furaldehyde in grapefruit juice. This research is essential for food quality and safety analysis (Corradini & Corradini, 1992).
Sulfanyl Radical Promotion in Organic Chemistry : Navacchia and Montevecchi (2006) investigated the role of sulfanyl radicals in promoting C4'-C5' bond scission in certain nucleosides. Their findings are crucial for understanding specific chemical reactions and potential applications in organic synthesis (Navacchia & Montevecchi, 2006).
Inhibition of Polymer Formation in Dairy Processing : Guan et al. (2013) explored the inhibition of polymer formation from 5-hydroxymethyl-2-furaldehyde during dairy thermal treatment. The study provides insights into food processing and the impact of certain chemical groups on polymerization processes (Guan et al., 2013).
HMF Preparation from D-Fructose : Musau and Munavu (1987) demonstrated the production of 5-hydroxymethyl-2-furaldehyde with high yield from D-fructose, using dimethyl sulfoxide. This research adds to the knowledge of chemical processes for synthesizing similar compounds (Musau & Munavu, 1987).
properties
IUPAC Name |
5-(4-bromophenyl)sulfanylfuran-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(7-13)14-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRPLUWSLMRQRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(O2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427665 |
Source
|
Record name | 5-[(4-Bromophenyl)sulfanyl]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56656-94-1 |
Source
|
Record name | 5-[(4-Bromophenyl)sulfanyl]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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